molecular formula C14H14O3S2 B14380352 5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one CAS No. 89812-54-4

5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one

Cat. No.: B14380352
CAS No.: 89812-54-4
M. Wt: 294.4 g/mol
InChI Key: DKBMTUPDYWZPMP-UHFFFAOYSA-N
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Description

5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and two methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Penta-1,4-dien-3-one Moiety: This step involves the use of cross-coupling reactions, such as the Heck reaction, to introduce the penta-1,4-dien-3-one structure.

    Addition of Methylsulfanyl Groups:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the penta-1,4-dien-3-one moiety to a more saturated form.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(2H-1,3-Benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one: can be compared with other benzodioxole derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89812-54-4

Molecular Formula

C14H14O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one

InChI

InChI=1S/C14H14O3S2/c1-18-14(19-2)8-11(15)5-3-10-4-6-12-13(7-10)17-9-16-12/h3-8H,9H2,1-2H3

InChI Key

DKBMTUPDYWZPMP-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC(=O)C=CC1=CC2=C(C=C1)OCO2)SC

Origin of Product

United States

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